molecular formula C4CoF12N2O8S4 B8017975 Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt

Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt

Cat. No.: B8017975
M. Wt: 619.2 g/mol
InChI Key: HRURXKIZWNSHQB-UHFFFAOYSA-N
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Description

Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt is a complex coordination compound featuring cobalt as the central metal atom and bis(trifluoromethanesulfonyl)imide ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt typically involves the reaction of cobalt salts with bis(trifluoromethanesulfonyl)imide under controlled conditions. The reaction is usually carried out in anhydrous solvents such as acetonitrile or dichloromethane at elevated temperatures to ensure complete complexation.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of cobalt oxides or other oxidized species.

  • Reduction: Reduction reactions can lead to the formation of cobalt(I) or cobalt(0) species.

  • Substitution: Substitution reactions may involve the exchange of ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Various ligands can be used to substitute the existing ligands, depending on the desired product.

Major Products Formed:

  • Oxidation: Cobalt oxides, cobalt hydroxides, and other cobalt-based oxidized species.

  • Reduction: Cobalt(I) chloride, cobalt(0) complexes, and other reduced cobalt species.

  • Substitution: Different cobalt coordination complexes with varying ligands.

Scientific Research Applications

Chemistry: This compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: Medicine: The compound's unique properties make it a candidate for use in drug delivery systems and as a contrast agent in medical imaging. Industry: It is used in the development of advanced materials, such as high-performance batteries and supercapacitors.

Mechanism of Action

The mechanism by which Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to act as a catalyst or a ligand in coordination complexes plays a crucial role in its mechanism of action. The specific molecular targets and pathways depend on the application and the reaction conditions.

Comparison with Similar Compounds

  • Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-zinc

  • Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-nickel

  • Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-copper

Uniqueness: Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt stands out due to its specific coordination environment and the unique properties imparted by the cobalt center. Its reactivity and applications differ from those of similar compounds, making it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRURXKIZWNSHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CoF12N2O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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